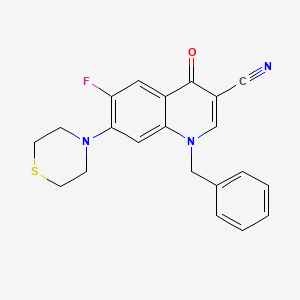

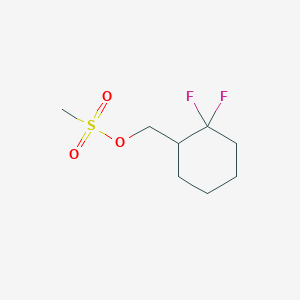

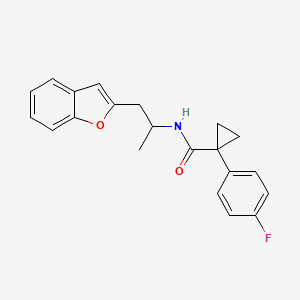

![molecular formula C23H23N3O4S2 B2616064 2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886891-53-8](/img/structure/B2616064.png)

2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives involves the cyclization of precursor compounds and the functionalization of the heterocyclic core . The synthesis of our target thiophene 2-carboxamide derivatives was aimed as a one-step method by condensation of various functionalized thiocarbamoyl compounds .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can involve various substrates . The reactions can proceed via the carboxylation of the benzyl position and are accompanied by repeated deprotonation of the CH2 group and carboxylation of thiophene at position 3 .Physical And Chemical Properties Analysis

The molecular weight of the compound is 415.48. Other physical and chemical properties are not directly available from the resources.科学的研究の応用

Allosteric Enhancement of Adenosine A1 Receptors

Research by Nikolakopoulos et al. (2006) explored the use of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides, similar in structure to the compound , as allosteric enhancers for A1 adenosine receptors. These compounds showed potential in enhancing the efficacy of adenosine A1 receptors (Nikolakopoulos et al., 2006).

Antiproliferative Activity against Cancer Cells

Youssef et al. (2020) conducted a study on N-Alkyl-2-(substitutedbenzamido) benzamides and similar compounds, assessing their potential as sigma-1 receptor agonists and evaluating their antiproliferative effects on breast and liver cancer cell lines. This study suggests the potential of structurally related compounds in cancer treatment (Youssef et al., 2020).

Applications in Heterocyclic Synthesis

Mohareb et al. (2004) described the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, utilizing compounds similar to the one , for the creation of various heterocyclic compounds. This research highlights the utility of these compounds in diverse chemical synthesis (Mohareb et al., 2004).

Anti-Inflammatory Agents

A study by Radwan et al. (2009) explored the transformation of 5-Aminobenzo[b]thiophene-2-carboxylic acid into derivatives with potent anti-inflammatory activity. This indicates the potential use of similar compounds in developing new anti-inflammatory agents (Radwan et al., 2009).

Antimycobacterial Activity

Research by Nallangi et al. (2014) on derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and hexahydrocycloocta[b]thiophene-3-carboxamide, similar to the compound , demonstrated significant antimycobacterial activity. This suggests potential applications in the treatment of tuberculosis (Nallangi et al., 2014).

将来の方向性

Thiophene derivatives, including the compound , can be considered a valuable molecular scaffold for medicinal chemistry . The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists .

特性

IUPAC Name |

2-[[3-(benzenesulfonamido)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c24-21(27)20-18-12-5-2-6-13-19(18)31-23(20)25-22(28)15-8-7-9-16(14-15)26-32(29,30)17-10-3-1-4-11-17/h1,3-4,7-11,14,26H,2,5-6,12-13H2,(H2,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNBMDXKGGVWDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

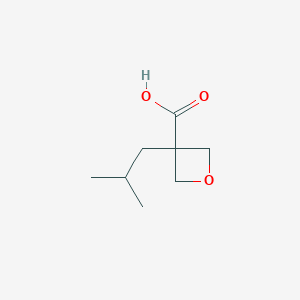

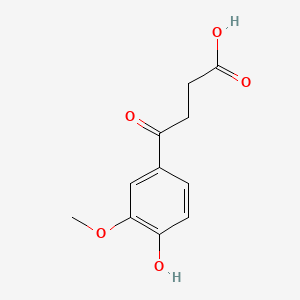

![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)

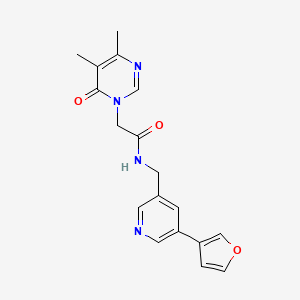

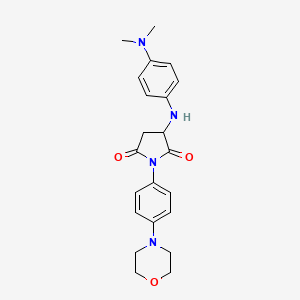

![2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2615984.png)

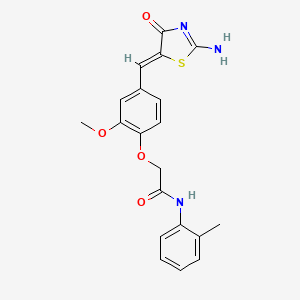

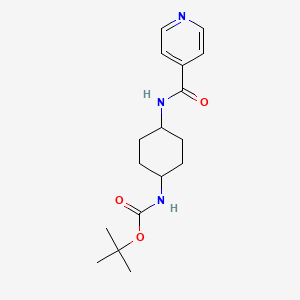

![6-Tert-butyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2615985.png)

![4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)-N-phenylpiperidine-1-carboxamide](/img/structure/B2615998.png)